Ethyl 1-cyclopropyl-8-methyl-7-(3-methyl-4-(N-methylacetamido)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
This compound is a 4-oxo-1,4-dihydroquinoline-3-carboxylate derivative characterized by a cyclopropyl group at position 1, a methyl group at position 8, and a substituted phenyl ring at position 5. Its synthesis likely follows established protocols for analogous ethyl quinoline carboxylates, involving cyclocondensation and functional group modifications .
Properties
Molecular Formula |
C26H28N2O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 7-[4-[acetyl(methyl)amino]-3-methylphenyl]-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C26H28N2O4/c1-6-32-26(31)22-14-28(19-8-9-19)24-16(3)20(10-11-21(24)25(22)30)18-7-12-23(15(2)13-18)27(5)17(4)29/h7,10-14,19H,6,8-9H2,1-5H3 |
InChI Key |
ZIGUKMWPJFSBJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)C3=CC(=C(C=C3)N(C)C(=O)C)C)C4CC4 |
Origin of Product |
United States |
Biological Activity
Ethyl 1-cyclopropyl-8-methyl-7-(3-methyl-4-(N-methylacetamido)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex quinoline derivative with potential biological activity. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Molecular Formula and Structure
- Molecular Formula : C26H28N2O4
- Structure : The compound features a quinoline core with a cyclopropyl group, methyl substituents, and an acetamido moiety, which contribute to its steric properties and potential interactions with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 432.52 g/mol |
| CAS Number | 2135332-01-1 |
| Functional Groups | Quinoline, Cyclopropyl, Acetamido |
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits:
- Antibacterial Activity : Effective against various bacterial strains.
- Antifungal Properties : Shows promise in inhibiting fungal growth.
Anticancer Potential
Research indicates that quinoline derivatives can induce apoptosis in cancer cells. This compound has been evaluated for:
- Mechanisms of Action : Inhibition of cell proliferation and induction of cell cycle arrest in cancer cell lines.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antibacterial | Inhibition of bacterial growth |
| Antifungal | Effective against fungal pathogens |
| Anticancer | Induction of apoptosis in cancer cells |
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
Anticancer Research
In another research effort, this compound was tested on several cancer cell lines (e.g., HeLa and A549). Results showed that it reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent response. Mechanistic studies indicated that it may activate apoptotic pathways through caspase activation .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Physicochemical and Functional Implications
Substituent Effects on Lipophilicity :
- The target compound’s 7-(3-methyl-4-(N-methylacetamido)phenyl) group introduces moderate lipophilicity, intermediate between the highly lipophilic trifluoromethyl derivative (logP ~2.8 estimated) and the more polar piperazinyl analogue (logP ~1.5) .
- Fluorine/chlorine substituents (e.g., in CAS 112811-71-9) increase membrane permeability but may reduce solubility .
Hydrogen-Bonding and Crystal Packing :
- The acetamido group in the target compound can participate in C–H⋯O/N interactions, analogous to the C–H⋯O/Cl interactions observed in CAS 112811-72-0 . Such patterns influence crystallinity and bioavailability .
Biological Activity Trends: Piperazinyl derivatives (e.g., CAS 112811-72-0) often exhibit broad-spectrum antibacterial activity due to enhanced solubility and target affinity . Nitro-substituted quinolones (e.g., ) may act as prodrugs, with the nitro group undergoing enzymatic reduction to reactive intermediates .
Research Findings and Data Gaps
- Metabolic Stability : The methyl and cyclopropyl groups likely reduce oxidative metabolism compared to ethyl or unsubstituted analogues, as seen in derivatives .
- Synthetic Challenges : The steric hindrance from the 7-phenyl group may complicate synthesis, requiring optimized coupling conditions (e.g., Buchwald-Hartwig amination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
